
3,3-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
- Its chemical formula is C10H19BO2 .
- The compound features a cyclohexanone ring with two methyl groups at the 3 and 3’ positions and a tetramethyl-1,3,2-dioxaborolane group attached at the 5 position.
3,3-Dimethyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one: , is a boron-containing organic compound.
Vorbereitungsmethoden
- Synthetic Routes :
- Hydroboration of cyclohexanone with pinacolborane (HBpin) is a common method. This reaction introduces the boron atom into the cyclohexanone ring.
- The reaction proceeds under mild conditions and is catalyzed by transition metals (e.g., palladium).
- Industrial Production :
- HBpin is commercially available and can be purchased.
- Large-scale production typically involves boronate ester synthesis followed by hydrolysis to yield HBpin .
Analyse Chemischer Reaktionen
- Reactions :
- Hydroboration : HBpin participates in hydroboration reactions with alkynes and alkenes, forming boronate esters.
- Borylation : It can undergo borylation at benzylic C-H bonds of alkylbenzenes.
- Coupling : HBpin reacts with aryl iodides to form aryl boronates.
- Common Reagents and Conditions :
- Palladium catalysts are often used for hydroboration and borylation.
- Copper catalysts facilitate coupling reactions.
- Major Products :
- Boronate esters and boron-containing compounds are the primary products.
Wissenschaftliche Forschungsanwendungen
- Chemistry :
- HBpin serves as a versatile reagent for boron-based transformations.
- It’s used in C-C bond formation , cross-coupling reactions , and asymmetric synthesis .
- Biology and Medicine :
- Boron-containing compounds have potential applications in drug discovery due to their unique properties.
- HBpin derivatives may be explored for medicinal purposes.
- Industry :
- Boron-based materials find use in polymer chemistry , catalysis , and materials science .
Wirkmechanismus
- HBpin ’s mechanism depends on the specific reaction.
- For hydroboration, it involves addition of B-H across C=C or C≡C bonds .
- In borylation, it forms boronate esters via nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
- Uniqueness :
- HBpin stands out due to its stability, ease of handling, and compatibility with various functional groups.
- Similar Compounds :
- Other boron-containing compounds include boronic acids , boronate esters , and boron clusters .
Eigenschaften
Molekularformel |
C14H25BO3 |
|---|---|
Molekulargewicht |
252.16 g/mol |
IUPAC-Name |
3,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C14H25BO3/c1-12(2)8-10(7-11(16)9-12)15-17-13(3,4)14(5,6)18-15/h10H,7-9H2,1-6H3 |
InChI-Schlüssel |
IIMBZQYTTPUQSU-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CC(=O)CC(C2)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


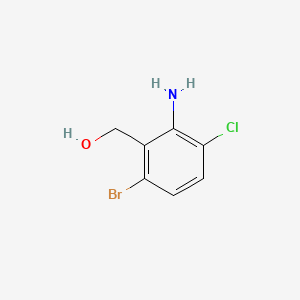
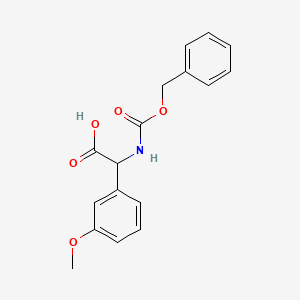
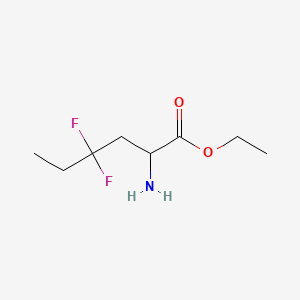


![N-[4-(1-amino-2-hydroxyethyl)phenyl]acetamide](/img/structure/B13543003.png)
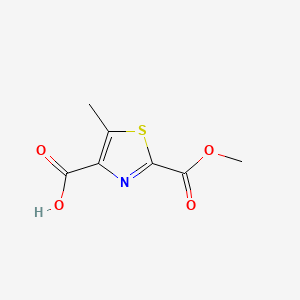
![ethyl (Z)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B13543016.png)
![1-[(Tert-butoxy)carbonyl]-3-cyclopropylazetidine-3-carboxylicacid](/img/structure/B13543026.png)
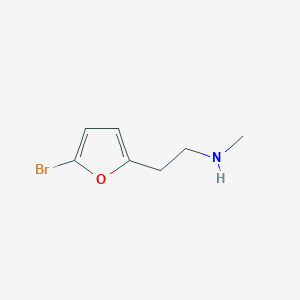
![3-Aminospiro[3.3]heptane-1-carboxylic acid](/img/structure/B13543039.png)

